Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 5-Nitrothiophen-3-amine
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 5-Nitrothiophen-3-amine
Executive Summary
In the landscape of modern medicinal chemistry and advanced materials science, highly functionalized heterocyclic building blocks are essential for drug discovery and molecular design. 5-Nitrothiophen-3-amine (CAS: 693766-91-5) represents a highly versatile, bifunctional synthon[1]. Featuring an electron-rich thiophene core substituted with an electron-donating amine group and an electron-withdrawing nitro group, this molecule exhibits a unique "push-pull" electronic resonance. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, structural causality, and validated synthetic protocols, designed specifically for application scientists and process chemists.
Molecular Architecture & Electronic Properties
The chemical behavior of 5-nitrothiophen-3-amine is dictated by the orthogonal electronic demands of its substituents. Unsubstituted aminothiophenes are notoriously unstable and prone to rapid oxidative degradation or polymerization upon exposure to air or light. However, the introduction of the strongly electron-withdrawing nitro group (-M effect) at the 5-position stabilizes the electron-rich amine (+M effect) at the 3-position.
This establishes a robust donor-acceptor conjugated system across the thiophene π -framework. This stabilization not only permits prolonged storage under standard laboratory conditions[2] but also selectively tunes the reactivity of the remaining unsubstituted positions (C2 and C4) for downstream functionalization, such as electrophilic halogenation or cross-coupling.
Physicochemical Data & Structural Parameters
To facilitate analytical tracking and formulation modeling, the core quantitative properties of 5-nitrothiophen-3-amine are summarized below, synthesized from validated chemical databases[3][4].
| Property | Value | Analytical Significance |
| Chemical Formula | C₄H₄N₂O₂S | Base composition for elemental analysis. |
| Molecular Weight | 144.15 g/mol | Primary target for LC-MS identification. |
| Monoisotopic Mass | 143.99934 Da | High-resolution mass spectrometry (HRMS) target[4]. |
| CAS Registry Number | 693766-91-5 | Universal identifier for procurement[1]. |
| SMILES String | C1=C(SC=C1N)[O-] | Computational modeling and cheminformatics[4]. |
| Predicted XLogP | ~1.1 | Indicates moderate lipophilicity; guides solvent choice[4]. |
| Physical Appearance | Solid | Standard state at room temperature[2]. |
Validated Synthetic Methodology
Direct nitration of 3-aminothiophene is a fundamentally flawed approach. The high electron density of the unprotected amine ring combined with the oxidative power of nitric acid typically results in violent exothermic degradation, tar formation, and a non-regioselective mixture of 2-nitro, 5-nitro, and 2,5-dinitro isomers[5].
To achieve high yield and strict regioselectivity, an indirect nitration protocol must be employed. By transiently protecting the amine, we dampen the ring's nucleophilicity, prevent oxidation, and utilize steric hindrance to direct the nitronium ion to the desired 5-position.
Step-by-Step Protocol: Indirect Synthesis via Acetylation
Note: Ensure all procedures are conducted in a well-ventilated fume hood using appropriate PPE, as nitroaromatics pose potential energetic hazards.
Phase 1: Amine Protection (Acetylation)
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Initiation: Dissolve 3-aminothiophene (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.
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Catalysis: Add pyridine (1.5 eq) as an acid scavenger and cool the reactor to 0 °C using an ice-water bath.
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Addition: Dropwise add acetic anhydride (1.2 eq) over 30 minutes. The controlled addition mitigates the exothermic acylation.
-
Workup: Warm to room temperature, stir for 2 hours. Quench with saturated aqueous NaHCO₃, extract with DCM, and concentrate to yield the intermediate N-(thiophen-3-yl)acetamide.
Phase 2: Regioselective Nitration
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Preparation: Dissolve the crude N-(thiophen-3-yl)acetamide in acetic anhydride and cool the solution to -10 °C.
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Electrophilic Aromatic Substitution: Prepare a nitrating mixture of fuming nitric acid (1.1 eq) in glacial acetic acid. Add this dropwise to the substrate, strictly maintaining the internal temperature below 0 °C to prevent dinitration[5].
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Isolation: Stir for 1 hour at 0 °C. Pour the mixture over crushed ice to precipitate N-(5-nitrothiophen-3-yl)acetamide. Filter and wash thoroughly with cold water.
Phase 3: Deprotection (Hydrolysis)
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Hydrolysis: Suspend the nitrated intermediate in a 6 M HCl/ethanol mixture (1:1 v/v).
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Reflux: Heat the mixture to 85 °C for 4-6 hours. Monitor the deacetylation progress via HPLC.
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Purification: Cool to room temperature, carefully neutralize with aqueous NaOH to pH 7-8, and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography to afford pure 5-nitrothiophen-3-amine .
Step-by-step synthetic workflow for 5-Nitrothiophen-3-amine via indirect nitration.
Reactivity Profile & Downstream Applications
The strategic positioning of the nitro and amine groups allows for orthogonal derivatization, making this compound a highly prized scaffold in drug development.
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Amine Derivatization: The primary amine can readily undergo acylation, sulfonylation, or reductive amination to generate diverse libraries of amides and sulfonamides.
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Nitro Reduction: The nitro group can be selectively reduced using catalytic hydrogenation (Pd/C, H₂) or dissolving metal reduction (Fe/HCl) to yield thiophene-3,5-diamine, a precursor for complex fused heterocycles.
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Electrophilic Halogenation: The vacant C2 position is highly activated by the adjacent amine. Treatment with N-Bromosuccinimide (NBS) yields 2-bromo-5-nitrothiophen-3-amine, providing an ideal handle for subsequent Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.
Key reactivity pathways and downstream applications of 5-Nitrothiophen-3-amine.
Analytical Characterization Standards
To validate the purity and structural integrity of synthesized or procured 5-nitrothiophen-3-amine, the following analytical benchmarks serve as a self-validating system:
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Mass Spectrometry (LC-MS): Using Electrospray Ionization (ESI+), the expected pseudo-molecular ion [M+H]+ will appear at m/z 145.006[4]. The absence of m/z 190 (dinitro impurity) is a critical quality control checkpoint[5].
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Nuclear Magnetic Resonance (¹H NMR): In DMSO-d₆, the two thiophene ring protons (at C2 and C4) exhibit a meta-relationship. They will resolve as two distinct doublets with a small scalar coupling constant ( J≈1.5−2.0 Hz). The primary amine protons will appear as a broad, D₂O-exchangeable singlet between 6.0 and 6.5 ppm.
Safety, Handling, and Environmental Impact
As with all nitroaromatic and thiophene derivatives, 5-nitrothiophen-3-amine requires rigorous adherence to safety protocols[2]:
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Stability: Stable under recommended storage conditions (cool, dry, inert atmosphere). It must be kept away from strong oxidizing and reducing agents[2].
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Toxicity: Handled as a potential skin and serious eye irritant. It may cause respiratory sensitization.
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PPE & Engineering Controls: Manipulation must occur within a certified fume hood. Impervious nitrile gloves, safety goggles with side-shields, and standard laboratory protective clothing are mandatory[2].
References
-
PubChemLite - 5-nitrothiophen-3-amine hydrochloride (C4H4N2O2S) Source: PubChemLite / Université du Luxembourg URL:[Link]
Sources
- 1. 5-硝基噻吩-3-胺 | 5-Nitrothiophen-3-amine | 693766-91-5 - 乐研试剂 [leyan.com]
- 2. chemscene.com [chemscene.com]
- 3. 3-nitrothiophene | Sigma-Aldrich [sigmaaldrich.com]
- 4. PubChemLite - 5-nitrothiophen-3-amine hydrochloride (C4H4N2O2S) [pubchemlite.lcsb.uni.lu]
- 5. 2-Nitrothiophen-3-amine|CAS 52003-20-0|Supplier [benchchem.com]
